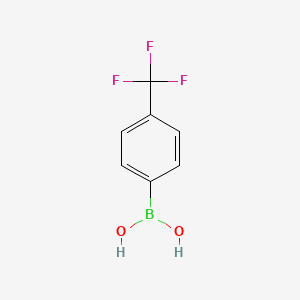

Acide 4-(trifluorométhyl)phénylboronique

Vue d'ensemble

Description

Acide 4-(trifluorométhyl)phénylboronique : est un composé organoboronique de formule moléculaire C7H6BF3O2 . Il s'agit d'un dérivé de l'acide phénylboronique où un groupe trifluorométhyle est substitué en position para du cycle phényle. Ce composé est largement utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura, en raison de sa capacité à former efficacement des liaisons carbone-carbone .

Applications De Recherche Scientifique

Chemistry: 4-(Trifluoromethyl)phenylboronic acid is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .

Industry: In the industrial sector, 4-(trifluoromethyl)phenylboronic acid is used in the production of polymers, electronic materials, and specialty chemicals. Its unique reactivity and stability make it suitable for various applications .

Mécanisme D'action

Target of Action

The primary target of 4-(Trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

4-(Trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by 4-(Trifluoromethyl)phenylboronic acid, affects the biochemical pathway of carbon–carbon bond formation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is used as a reactant in various reactions , suggesting that its bioavailability may be influenced by the specific conditions of these reactions.

Result of Action

The result of the action of 4-(Trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various compounds, including those with antitumor activity .

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions . Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 4-(trifluorométhyl)phénylboronique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 4-bromo-1-(trifluorométhyl)benzène avec un ester boronique en présence d'un catalyseur au palladium. La réaction se déroule généralement dans des conditions douces et donne l'acide boronique souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production de l'this compound implique souvent des réactions de couplage de Suzuki-Miyaura à grande échelle. Ces réactions sont effectuées dans des réacteurs avec un contrôle précis de la température, de la pression et de la concentration du catalyseur afin d'assurer un rendement élevé et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-(trifluorométhyl)phénylboronique subit diverses réactions chimiques, notamment :

Couplage croisé de Suzuki-Miyaura : Cette réaction forme des liaisons carbone-carbone entre l'acide boronique et un halogénure d'aryle ou de vinyle en présence d'un catalyseur au palladium.

Arylation directe catalysée au palladium : Cette réaction implique l'arylation directe d'hétéroarènes en utilisant l'acide boronique comme partenaire de couplage.

Réaction de Heck oxydante : Cette réaction couple l'acide boronique avec des alcènes en présence d'un catalyseur au palladium et d'un oxydant.

Réactifs et conditions communs :

Catalyseurs : Les catalyseurs à base de palladium sont couramment utilisés dans ces réactions.

Solvants : Les solvants courants comprennent le tétrahydrofurane, le diméthylformamide et le toluène.

Principaux produits :

Produits de couplage aryle-aryle : Formés dans les réactions de Suzuki-Miyaura.

Produits de couplage aryle-hétéroaryle : Formés dans les réactions d'arylation directe.

Produits de couplage aryle-alcène : Formés dans les réactions de Heck oxydantes.

4. Applications de la recherche scientifique

Chimie : L'this compound est largement utilisé en synthèse organique pour la formation de molécules complexes. C'est un réactif clé dans la synthèse de produits pharmaceutiques, de produits agrochimiques et de matériaux .

Biologie et médecine : En chimie médicinale, ce composé est utilisé pour synthétiser des molécules biologiquement actives, y compris des candidats médicaments potentiels. Sa capacité à former des liaisons carbone-carbone stables en fait un outil précieux dans le développement de nouveaux agents thérapeutiques .

Industrie : Dans le secteur industriel, l'this compound est utilisé dans la production de polymères, de matériaux électroniques et de produits chimiques spécialisés. Sa réactivité et sa stabilité uniques le rendent adapté à diverses applications .

5. Mécanisme d'action

Le mécanisme d'action de l'this compound dans le couplage croisé de Suzuki-Miyaura implique plusieurs étapes clés :

Addition oxydante : Le catalyseur au palladium subit une addition oxydante avec l'halogénure d'aryle, formant un complexe palladium-aryle.

Transmétallation : L'acide boronique transfère son groupe aryle au complexe palladium, formant une nouvelle liaison palladium-aryle.

Élimination réductive : Le catalyseur au palladium subit une élimination réductive, libérant le produit couplé et régénérant le catalyseur au palladium.

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide phénylboronique : N'a pas le groupe trifluorométhyle, ce qui le rend moins réactif dans certaines réactions de couplage croisé.

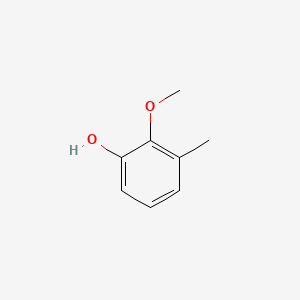

Acide 4-méthoxyphénylboronique : Contient un groupe méthoxy au lieu d'un groupe trifluorométhyle, ce qui entraîne des propriétés électroniques différentes.

Acide 4-fluorophénylboronique : Contient un atome de fluor au lieu d'un groupe trifluorométhyle, ce qui entraîne une réactivité différente.

Unicité : L'acide 4-(trifluorométhyl)phénylboronique est unique en raison de la présence du groupe trifluorométhyle, qui améliore sa réactivité et sa stabilité dans les réactions de couplage croisé. Cela en fait un réactif précieux dans la synthèse de molécules organiques complexes .

Propriétés

IUPAC Name |

[4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMFIOZYDASRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370278 | |

| Record name | 4-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128796-39-4 | |

| Record name | 4-(Trifluoromethyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128796-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4-(trifluoromethyl)phenylboronic acid (4TP) in battery technology?

A1: 4-(Trifluoromethyl)phenylboronic acid (4TP) shows promise as a cost-efficient film-forming additive for high-voltage lithium-ion batteries. Specifically, it enhances the long-term cycle stability of lithium–nickel–manganese oxide (LNMO) cathodes by improving the interphasial stability between the cathode and electrolyte. []

Q2: How does 4TP improve the performance of LNMO cathodes?

A2: While the exact mechanism is not fully elucidated in the provided abstracts, 4TP likely forms a protective film on the LNMO cathode surface. This film could act as a barrier against unwanted side reactions between the electrolyte and the cathode, especially at high voltages, thus improving the battery's cycle life and capacity retention. []

Q3: Beyond batteries, what other applications does 4TP have in chemical synthesis?

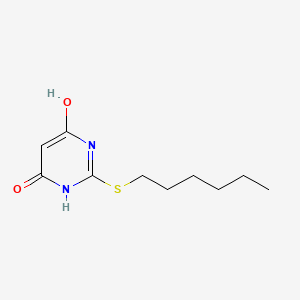

A3: 4TP acts as a protecting group for the 2′,3′-cis-diol moiety in ribonucleosides, facilitating the synthesis of disaccharide nucleosides. The boronic ester formed with 4TP is easily removable, allowing for regioselective modifications at the 5’-hydroxyl group of the ribonucleoside. []

Q4: Are there any structural characterizations of 4TP or its complexes available?

A4: While the provided abstracts don't offer specific spectroscopic data, they mention that the formation of the boronic ester between uridine and 4TP was confirmed using 1H, 11B, and 19F NMR spectroscopy. [] Additionally, research exists on the crystal structure of a 4TP complex with 4-picoline. []

Q5: Does 4TP have any impact on the anode performance in batteries?

A5: Yes, research indicates that 4TP not only benefits the cathode but also positively affects the anode. It was observed to enhance the rate performance of graphite anodes, suggesting its potential for improving the overall performance of lithium-ion batteries. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.